Lipophilicity (LogP) and Molecular Size: 5-Methyl vs. 5-Phenyl Substitution
The 5-methyl substituent confers a calculated logP of approximately 1.66 and a molecular weight of 161.16 g/mol, whereas the 5-phenyl analog exhibits a measured logP of 1.19 and a molecular weight of 223.24 g/mol [1]. This results in a ~0.47 logP unit increase in lipophilicity for the methyl derivative and a ~28% reduction in molecular weight. The lower molecular weight and moderate lipophilicity of the 5-methyl compound align with enhanced passive membrane permeability and solubility profiles preferred in early-stage drug discovery [2].
| Evidence Dimension | Lipophilicity (LogP) and Molecular Weight |
|---|---|
| Target Compound Data | LogP ≈ 1.66 (calculated), MW = 161.16 g/mol |
| Comparator Or Baseline | 1,2-Diamino-5-phenyl-1H-pyrrole-3,4-dicarbonitrile: LogP = 1.19, MW = 223.24 g/mol |
| Quantified Difference | ΔLogP ≈ +0.47; ΔMW = -62.08 g/mol (-27.8%) |
| Conditions | Calculated logP using standard algorithms; MW from molecular formula |
Why This Matters
For procurement in medicinal chemistry, the 5-methyl derivative offers a smaller, more lipophilic core compared to the bulkier phenyl analog, which can significantly influence target binding, solubility, and synthetic tractability.
- [1] Molaid. 1,2-Diamino-5-phenyl-1H-pyrrole-3,4-dicarbonitrile | 313364-10-2. Accessed 2026. View Source
- [2] Lipinski, C. A., et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46 (1-3), 3-26. View Source
